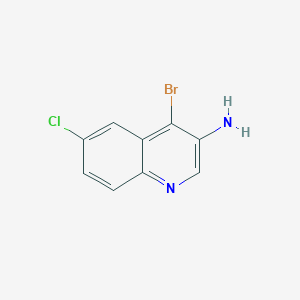
4-Bromo-6-chloroquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloroquinolin-3-amine is a quinoline derivative with the molecular formula C9H6BrClN2. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloroquinolin-3-amine typically involves the substitution reactions on the quinoline ring. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-chloroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Bromo-6-chloroquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the synthesis of dyes, catalysts, and materials
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloroquinolin-3-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and bacterial cell death . This mechanism is similar to that of other quinoline derivatives, making it effective against various bacterial infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-chloroquinoline
- 4-Hydroxyquinoline
- 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
4-Bromo-6-chloroquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which enhances its reactivity and potential biological activities. This dual substitution pattern is less common among quinoline derivatives, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H6BrClN2 |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
4-bromo-6-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2 |
Clé InChI |
SPLQUWHNCZTYMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



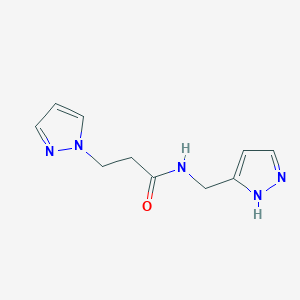
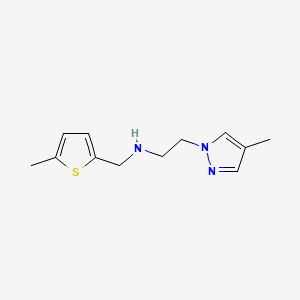

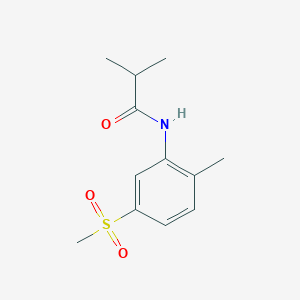
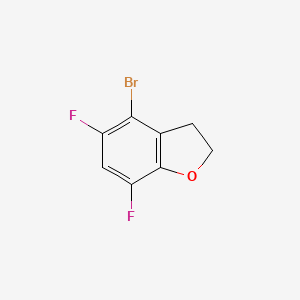
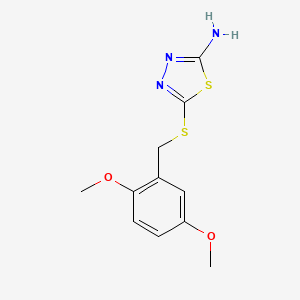
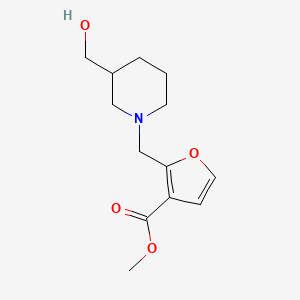
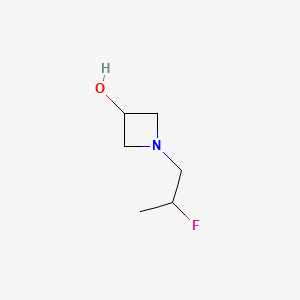
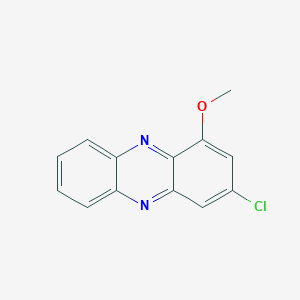
![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
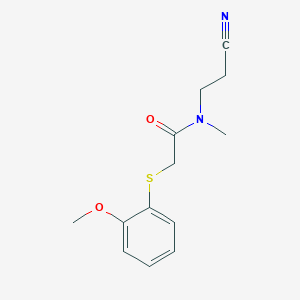
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
